Ácido (4-(tiazolidina-3-carbonil)fenil)borónico

Descripción general

Descripción

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BNO3S and its molecular weight is 237.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de Detección

Los ácidos borónicos son conocidos por sus interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en varias aplicaciones de detección .

Detección Fluorescente de Azúcar en Sangre

Los derivados del ácido fenilbórico se han utilizado para la detección fluorescente rápida de glucosa en sangre, lo que podría ser relevante para el manejo de la diabetes .

Unión de Afinidad y Separación

Los materiales funcionalizados con ácido fenilbórico han mostrado una alta afinidad de unión y capacidad para biomoléculas como la adenosina y el catecol, lo que podría ser útil en tecnologías de separación .

Química Medicinal

Los derivados de la tiazolidin-4-ona muestran una diversidad de actividades biológicas, incluidas las actividades anticancerígena, anticonvulsiva, antituberculosa, antimicrobiana, antidiabética, analgésica, antiparasitaria, anti-VIH, antioxidante, antimalárica, inhibitoria de la COX y antihipertensiva .

Actividad Antitumoral

Se ha informado que los hidrogeles basados en ácido borónico exhiben una potente actividad antitumoral .

Actividad Fungicida

Los derivados de la tiazolidina se han evaluado por su actividad fungicida in vitro en varias cepas de hongos .

Acoplamiento de Suzuki–Miyaura

Los ácidos borónicos se utilizan ampliamente en las reacciones de acoplamiento de Suzuki–Miyaura debido a sus condiciones de reacción suaves y tolerancia a los grupos funcionales .

Actividad Biológica

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

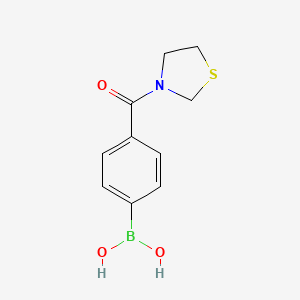

The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the boronic acid group enhances its reactivity and potential for biological interactions. The general structure can be represented as follows:

where the thiazolidine moiety contributes to its unique biological properties.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives, including (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, exhibit significant anticancer activity. For instance, compounds similar to (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid were tested against various cancer cell lines, showing reduced cell viability in prostate cancer cells while maintaining higher viability in healthy cells. Specifically, at a concentration of 5 µM, cell viability dropped to 33% in cancer cells compared to 71% in healthy cells .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been investigated. In particular, (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid demonstrated inhibitory effects against common pathogens such as Staphylococcus aureus. Studies reported inhibition zones ranging from 7 to 13 mm, indicating effective antimicrobial action .

Antioxidant Activity

Antioxidant assays have shown that phenylboronic acid derivatives possess significant antioxidant capabilities. The DPPH and ABTS methods were employed to evaluate their activity, revealing that these compounds can scavenge free radicals effectively, comparable to standard antioxidants like α-Tocopherol .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various boronic acid derivatives and evaluated their biological activities. Among these, (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid was highlighted for its promising anticancer and antimicrobial properties .

- Mechanistic Insights : Research has indicated that the mechanism of action for these compounds may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival .

- Comparative Studies : Comparative studies with other boronic acids revealed that structural modifications significantly impact their biological efficacy. For example, changes in substituents on the boronic acid group altered their IC50 values against various targets, suggesting a structure-activity relationship that could be exploited for drug design .

Table 1: Biological Activity Summary of (4-(Thiazolidine-3-carbonyl)phenyl)boronic Acid

Propiedades

IUPAC Name |

[4-(1,3-thiazolidine-3-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3S/c13-10(12-5-6-16-7-12)8-1-3-9(4-2-8)11(14)15/h1-4,14-15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOBLFQUVHBXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCSC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657284 | |

| Record name | [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-33-2 | |

| Record name | [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.